Dibenzo[a,e]cycloocten-5(6H)-one
Description
Properties
Molecular Formula |
C16H12O |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-one |
InChI |
InChI=1S/C16H12O/c17-16-11-14-7-2-1-5-12(14)9-10-13-6-3-4-8-15(13)16/h1-10H,11H2 |
InChI Key |
ULOQNVBGMWFWHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=CC3=CC=CC=C3C1=O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
The bromination employs elemental bromine () in carbon tetrachloride () under reflux conditions (80–90°C). A radical initiator, such as light or azo compounds, facilitates the Wohl–Ziegler bromination mechanism, which selectively targets allylic or benzylic positions2. The reaction proceeds via a radical chain process:
-
Initiation : Light cleaves into bromine radicals ().
-
Propagation : A bromine radical abstracts a hydrogen atom from the benzylic methyl group, generating a benzyl radical.
-
Termination : The benzyl radical reacts with , yielding α,α’-dibromo-o-xylene and regenerating 2.
Key Parameters :
-
Solvent : optimizes bromine solubility and stabilizes intermediates.
-
Temperature : Reflux ensures continuous radical generation while minimizing side reactions.
-
Purification : The crude product is recrystallized from hexanes, yielding white crystals with >85% purity2.
Lithium-Mediated Coupling Reaction
The dibrominated intermediate undergoes a lithium-halogen exchange followed by coupling to construct the eight-membered cyclooctene ring.
Experimental Protocol
-
Lithium Dispersion : Lithium metal (4.1 g) is suspended in dry tetrahydrofuran (THF) under inert atmosphere.
-
Addition of Dibromide : A solution of α,α’-dibromo-o-xylene in THF is added dropwise at 0°C, initiating a radical coupling mechanism.
-
Reaction Monitoring : The mixture is refluxed for 3 hours, during which the lithium mediates single-electron transfers, forming a dilithium intermediate that cyclizes to Dibenzo[a,e]cyclooctene2.
Mechanistic Insights :
-
The reaction proceeds via a biradical intermediate , where two benzyl radicals couple to form a strained cyclooctene ring.
-
Side Products : Over-reduction or polymerization may occur if stoichiometry deviates, necessitating precise lithium-to-dibromide ratios (1:1 molar equivalence)2.
Yield Optimization :
-
Temperature Control : Maintaining 0°C during addition minimizes THF decomposition.
-
Inert Atmosphere : Argon or nitrogen prevents lithium oxidation and side reactions with moisture2.
Cyclization and Purification Techniques
The final step involves oxidation of Dibenzo[a,e]cyclooctene to the corresponding ketone.
Oxidation Methods
-
Selenium Dioxide () : In aqueous dioxane, selectively oxidizes the cyclooctene’s allylic position to form the ketone.
-
Trimethylsilyldiazomethane (TMSD) : A safer alternative that avoids toxic selenium byproducts.
-
Mechanism : TMSD facilitates [2+1] cycloaddition, followed by ring expansion to install the ketone.
-
Purification :
-
Cold Finger Sublimation : Effective for isolating the ketone from polymeric residues, achieving >95% purity2.
-
Column Chromatography : Silica gel with ethyl acetate/hexane eluent resolves oxidation byproducts.
Industrial-Scale Production Considerations
Scaling the synthesis necessitates addressing cost, safety, and environmental impact.
Challenges and Solutions
| Parameter | Laboratory Scale | Industrial Adaptation |
|---|---|---|
| Bromination | solvent | Replace with to reduce toxicity |
| Lithium Handling | Manual dispersion | Automated lithium slurry systems |
| Oxidation | Catalytic /transition-metal systems |
Waste Management :
-
Bromine Recovery : Distillation units capture excess for reuse.
-
Lithium Byproducts : Neutralization with ethanol generates inert , suitable for landfill2.
Comparative Analysis of Synthetic Methods
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| SeO₂ Oxidation | 60 | 85 | Moderate |
| TMSD Cyclization | 75 | 92 | High |
| O₂/Catalyst | 70 (pilot) | 90 | High |
Trade-offs :
-
SeO₂ : High purity but hazardous waste.
-
TMSD : Safer but requires anhydrous conditions.
Recent Advancements and Optimization Strategies
Photochemical Bromination
Recent studies demonstrate UV-light-assisted bromination, reducing reaction time from 12 hours to 3 hours while maintaining 90% yield2.
Flow Chemistry
Continuous-flow systems enhance lithium-mediated coupling:
-
Benefits : Improved heat dissipation, reduced lithium aggregation.
-
Output : 2 kg/day throughput in pilot trials2.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dibenzo[a,e]cycloocten-5(6H)-one can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro compounds.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Coordination Chemistry
Dibenzo[a,e]cycloocten-5(6H)-one serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes exhibit unique electronic properties that make them valuable for catalysis and material applications. The compound's ability to stabilize low-valent metal ions enhances its utility in various chemical reactions.
Materials Science
The compound is being investigated for its potential use in organic electronic devices due to its favorable electronic characteristics. Research indicates that this compound can be incorporated into organic photovoltaic materials, improving their efficiency and stability .
Studies have explored the biological activity of this compound derivatives, particularly their potential as therapeutic agents. For instance, derivatives have shown promise in alleviating tussive irritation in mammals, indicating potential applications in pharmaceuticals targeting cough relief . Additionally, modifications to the compound have been linked to enhanced reactivity in strain-promoted alkyne-azide cycloadditions (SPAAC), which are significant in bioconjugation techniques for labeling biomolecules .
Case Study 1: SPAAC Reactions
A notable application of this compound is in SPAAC reactions, where it reacts rapidly with azides to form stable triazoles. This property has been exploited for bioconjugation purposes, allowing researchers to tag biomolecules with fluorescent markers or other functional groups. The rate constants for these reactions indicate that this compound derivatives outperform traditional cycloalkynes, making them ideal candidates for biological studies .
Case Study 2: Coordination Complexes
Research has demonstrated that this compound forms effective coordination complexes with rhodium catalysts. These complexes facilitate the polymerization of phenylacetylenes under aerobic conditions, showcasing the compound's versatility as a catalyst in organic synthesis .
Comparative Data Table
Mechanism of Action
The mechanism of action of Dibenzo[a,e]cycloocten-5(6H)-one involves its interaction with molecular targets through its ketone group and aromatic rings. The compound can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, due to the presence of the reactive ketone group. These interactions can lead to the formation of stable complexes with transition metals, which are crucial in catalytic processes .
Comparison with Similar Compounds
Key Observations :
- Ring Size and Strain: Dibenzo[a,e]cycloocten-5(6H)-one’s eight-membered ring introduces steric strain, distinguishing it from the seven-membered dibenzosuberenone. This strain influences reactivity, as seen in its thermal decomposition to anthracene derivatives under pyrolysis .
- Functionalization : Methoxy and acyloxy substituents (e.g., neglschisandrin F) enhance bioactivity by modulating electronic properties, whereas oxime derivatives (e.g., dibenzo[b,e]thiophene-11(6H)-one O-benzoyloximes) improve antimicrobial efficacy .
- Synthetic Routes: While dibenzosuberenone is synthesized via cross-coupling strategies , dibenzo[a,e]cyclooctenone derivatives often require oxidative or cycloaddition methods .
Spectroscopic and Physicochemical Properties
- NMR Profiles: this compound’s ¹H NMR features olefinic protons at δ 6.5–7.5 ppm, while dibenzosuberenone’s protons resonate upfield (δ 6.0–7.0 ppm) due to reduced conjugation .
- Melting Points: Dibenzosuberenone has a well-defined melting point (185–187°C), whereas strained analogs like 11,12-didehydrodibenzo[a,e]cyclooctenone lack reported values, likely due to amorphous or oily states .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Dibenzo[a,e]cycloocten-5(6H)-one, and how can reaction conditions be optimized for academic research?
- Methodological Answer : Begin with a literature review to identify established methods, such as cyclization reactions or annulation strategies involving dibenzocyclic precursors. Optimize reaction parameters (e.g., catalysts, solvents, temperature) using Design of Experiments (DoE) to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions may improve regioselectivity. Validate intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer : Combine NMR (¹H, ¹³C) for structural elucidation, infrared (IR) spectroscopy for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For stereochemical analysis, single-crystal X-ray diffraction (as in ) resolves absolute configurations. Quantum chemical computations (e.g., density functional theory) can predict vibrational spectra and optimize 3D molecular structures for comparison with experimental data .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines from GBZ 2.1-2007 and EN 14042 for workplace exposure limits. Use fume hoods, nitrile gloves, and lab coats to minimize contact. In case of exposure, consult safety data sheets (SDS) for first-aid measures (e.g., rinsing eyes with water for 15 minutes) and dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between synthetic batches of this compound?
- Methodological Answer : Contradictions may arise from impurities or stereochemical variations. Perform comparative analysis using hyphenated techniques like LC-MS or GC-MS to identify byproducts. Cross-reference with impurity databases (e.g., LGC Quality’s pharmaceutical APIs and impurities list) to rule out known contaminants. Reproduce reactions under controlled conditions to isolate variables affecting spectral outcomes .
Q. What computational methods are effective in predicting the reactivity and stability of this compound derivatives?
- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states. Use molecular dynamics simulations to assess thermodynamic stability under varying solvent environments. Validate predictions with experimental kinetic studies and Arrhenius plots .
Q. What strategies are recommended for impurity profiling during the synthesis of this compound?
- Methodological Answer : Implement orthogonal analytical methods:
- Chromatography : HPLC with UV detection to separate impurities (e.g., dibenzosuberone derivatives, as noted in ).
- Spectroscopy : Compare impurity NMR shifts with reference standards (e.g., LGC’s dibenzosuberenone, CAS 2222-33-5).
- Toxicology : Screen impurities using in silico tools (e.g., OECD QSAR Toolbox) to assess genotoxic risks .
Q. What are the best practices for enantiomeric separation of this compound analogs in asymmetric synthesis?
- Methodological Answer : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose or cellulose-based columns) for high-resolution separation. Optimize mobile phase composition (e.g., hexane/isopropanol ratios). For preparative-scale isolation, consider kinetic resolution via enzymatic catalysis or chiral auxiliaries. Confirm enantiomeric excess (ee) using polarimetry or chiral NMR shift reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
